molecular formula C21H25BrN2O3S B11589097 (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11589097
M. Wt: 465.4 g/mol
InChI Key: HZXDBIAPOPUPMV-ATVHPVEESA-N
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Description

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one typically involves multiple steps. One common approach is to start with the appropriate benzaldehyde derivative and perform a series of reactions to introduce the bromine, methoxy, and prop-2-en-1-yloxy groups. The final step often involves a cyclization reaction to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one: Similar structure but lacks the methoxy group.

    (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one: Similar structure but lacks the bromine atom.

Uniqueness

The presence of both the bromine and methoxy groups in (5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one makes it unique compared to its similar compounds

Properties

Molecular Formula

C21H25BrN2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H25BrN2O3S/c1-4-10-27-19-16(22)11-14(13-18(19)26-3)12-17-20(25)24(21(28)23(17)2)15-8-6-5-7-9-15/h4,11-13,15H,1,5-10H2,2-3H3/b17-12-

InChI Key

HZXDBIAPOPUPMV-ATVHPVEESA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)Br)OCC=C)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)Br)OCC=C)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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